molecular formula C21H23N3O4 B3940083 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide

2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide

Cat. No. B3940083
M. Wt: 381.4 g/mol
InChI Key: BKHSHFRJFYHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide, also known as BME-001, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and regulation of gene expression. 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has also been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is its potential therapeutic applications in various fields of medicine. Additionally, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide is the lack of in vivo studies, which limits its translational potential.

Future Directions

For 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide research include the investigation of its potential therapeutic applications, the identification of its molecular targets and signaling pathways, and the development of more efficient synthesis methods.

Scientific Research Applications

2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

2-benzamido-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15(21(27)24-11-13-28-14-12-24)22-20(26)17-9-5-6-10-18(17)23-19(25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSHFRJFYHJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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